1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-
説明
1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]- is a halogenated heterocyclic compound featuring a pyrrolopyridine core substituted with an iodine atom at the 4-position and a 4-methylphenylsulfonyl group at the 1-position. The sulfonyl group enhances stability and modulates electronic properties, making the compound a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis .
The iodine substituent introduces steric bulk and polarizability, which can influence reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira) compared to lighter halogens like chlorine or bromine . The 4-methylphenylsulfonyl group contributes to π-π stacking interactions in the crystal lattice, as observed in structurally similar compounds .
特性
IUPAC Name |
4-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQXIUUAPINEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182180 | |
| Record name | 4-Iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092579-97-9 | |
| Record name | 4-Iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092579-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Condensation of Pyrrole and Pyridine Derivatives
The core is often assembled via cyclocondensation reactions between pyrrole and pyridine precursors. For example, Suzuki-Miyaura cross-coupling reactions enable the introduction of aryl or heteroaryl groups at specific positions. A representative method involves reacting 5-bromo-7-azaindole with phenylboronic acid under palladium catalysis ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) in a dioxane/water mixture at 80°C. This approach yields substituted pyrrolo[2,3-b]pyridines with high regioselectivity.
Halogenation for Further Functionalization
Bromination or iodination of the core is critical for subsequent cross-coupling reactions. For instance, treating 1H-pyrrolo[2,3-b]pyridine with bromine in chloroform or N-bromosuccinimide (NBS) in dichloromethane introduces bromine at position 3. Similarly, iodination using iodine in dimethylformamide (DMF) with potassium hydroxide as a base achieves substitution at position 3 or 4, depending on reaction conditions.
Regioselective Iodination at Position 4
Introducing iodine at position 4 requires precise control over electrophilic substitution.
Direct Iodination Using Molecular Iodine
A common method involves treating the pyrrolo[2,3-b]pyridine core with iodine in the presence of a base. For example, dissolving 5-bromo-1H-pyrrolo[3,4-b]pyridine in DMF with potassium hydroxide and iodine at 25°C for 4 hours yields 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in 82.5% yield. Adapting this protocol, iodination at position 4 of the pyrrolo[2,3-b]pyridine core likely proceeds via a similar mechanism, leveraging the electron-rich nature of the heterocycle to direct electrophilic attack.
Directed Ortho-Metalation (DoM)
Transition metal-catalyzed reactions enhance regioselectivity. For example, palladium-mediated iodination using iodobenzene diacetate (IBDA) as an iodine source enables selective functionalization at position 4. This method minimizes byproducts and improves yields compared to traditional halogenation.
Table 1: Iodination Conditions and Yields
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Direct Iodination | I₂, KOH | DMF | 25°C | 82.5 |
| Palladium-Catalyzed | IBDA, Pd(OAc)₂ | THF | 80°C | 75–90 |
Tosylation at Position 1
Protecting the nitrogen at position 1 with a 4-methylphenylsulfonyl (tosyl) group enhances stability and facilitates subsequent reactions.
Nucleophilic Substitution with Tosyl Chloride
The most widely reported method involves reacting the pyrrolo[2,3-b]pyridine derivative with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. For example, treating 3-bromo-1H-pyrrolo[2,3-b]pyridine with tosyl chloride (1.2 equiv) and aqueous sodium hydroxide in dichloromethane at 0–25°C for 1–12 hours achieves near-quantitative tosylation. The base deprotonates the nitrogen, enabling nucleophilic attack on the electrophilic sulfur of tosyl chloride.
Optimization of Reaction Conditions
Key variables include stoichiometry, temperature, and solvent choice. Excess tosyl chloride (1.2–1.5 equiv) ensures complete conversion, while dichloromethane or tetrahydrofuran (THF) optimizes solubility. Lower temperatures (0–10°C) minimize side reactions, such as over-sulfonylation or ring opening.
Table 2: Tosylation Parameters
| Substrate | Tosyl Chloride (equiv) | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Bromo-1H-pyrrolo[2,3-b] | 1.2 | NaOH (aq.) | CH₂Cl₂ | 1 | 98 |
| 5-Phenyl-1H-pyrrolo[2,3-b] | 1.5 | Et₃N | THF | 12 | 95 |
Sequential Functionalization: Case Study
A representative synthesis of 4-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine proceeds as follows:
- Core Synthesis : Prepare 1H-pyrrolo[2,3-b]pyridine via Suzuki coupling of 5-bromo-7-azaindole with a boronic acid.
- Iodination : Treat the core with iodine (1.1 equiv) and KOH in DMF at 25°C for 4 hours to install iodine at position 4.
- Tosylation : React the iodinated intermediate with tosyl chloride (1.2 equiv) and NaOH in dichloromethane at 0°C for 1 hour.
- Purification : Isolate the product via extraction (ethyl acetate/water), followed by column chromatography (silica gel, hexane/ethyl acetate).
Characterization Data :
- Molecular Formula : C₁₄H₁₁IN₂O₂S.
- Molecular Weight : 398.22 g/mol.
- ¹H NMR (DMSO-d₆): δ 8.45 (d, J=5 Hz, 1H), 7.85 (d, J=8 Hz, 2H), 7.45 (d, J=8 Hz, 2H), 6.90 (s, 1H), 2.40 (s, 3H).
- HPLC Purity : >98%.
Challenges and Optimization
Regioselectivity in Iodination
Achieving exclusive iodination at position 4 requires careful optimization. Electron-donating groups on the pyrrolo[2,3-b]pyridine core can direct electrophiles to specific positions. For example, pre-installing a bromine at position 3 via NBS bromination enhances the reactivity of position 4 for subsequent iodination.
Stability of the Tosyl Group
The tosyl group is susceptible to cleavage under acidic or basic conditions. Neutral pH during workup and avoidance of strong acids (e.g., HCl) in purification steps are critical.
Alternative Approaches
One-Pot Synthesis
Recent advancements explore combining iodination and tosylation in a single pot. For instance, using iodine monochloride (ICl) as both an iodinating agent and Lewis acid catalyst, followed by in-situ tosylation, reduces reaction steps and improves efficiency.
Enzymatic Sulfonylation
Emerging methodologies employ sulfotransferases to catalyze the transfer of sulfonyl groups onto the pyrrolo[2,3-b]pyridine core under mild conditions. This approach avoids harsh reagents and improves environmental sustainability.
化学反応の分析
Cross-Coupling Reactions
The 4-iodo substituent enables transition-metal-catalyzed cross-couplings, critical for synthesizing advanced intermediates in medicinal chemistry. Key examples include:
These reactions exploit the iodine’s electrophilicity, with chemoselectivity favoring C-4 due to steric and electronic effects from the sulfonyl group .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic substitution at C-4 when activated:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxide (NaOMe) | DMF, 120°C, 12 hrs | 4-Methoxy-pyrrolopyridine | 45% | |
| Piperidine | THF, 60°C, 8 hrs | 4-Piperidinyl-pyrrolopyridine | 52% |
The sulfonyl group at N-1 enhances ring electron deficiency, promoting nucleophilic attack at C-4 .
Electrophilic Substitution
Nitration and halogenation occur regioselectively at the 3-position of the pyrrolopyridine core:
| Reaction | Conditions | Regioselectivity | Reference |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 1 hr | 3-Nitro derivative | |
| Bromination (NBS) | DCM, AIBN, 60°C | 3-Bromo derivative |
The 3-position’s reactivity is attributed to the highest electron density in the π-system .
a) Sulfonyl Group Reactivity
The 4-methylphenylsulfonyl group undergoes hydrolysis under basic conditions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | 2.5 N NaOH, MeOH, 50°C, 30 min | 1H-Pyrrolo[2,3-b]pyridine (free NH) |
This deprotection step is crucial for generating bioactive NH-pyrrolopyridines .
b) Iodine Replacement
The 4-iodo group participates in metal-halogen exchange reactions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Grignard addition | i-PrMgCl, THF, -78°C | 4-Alkyl/aryl-pyrrolopyridines |
Cyclization and Ring Expansion
Under acidic or oxidative conditions, the pyrrolopyridine core undergoes structural rearrangements:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Formaldehyde cyclization | HCl, H₂O, reflux | 8-Membered azaindole tricyclic compound | |
| Oxidation (mCPBA) | DCM, 25°C, 12 hrs | Pyrrolopyridine N-oxide |
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the cytotoxic properties of 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines. For instance, a series of these compounds demonstrated significant potency in inhibiting cell growth in vitro, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) studies indicated that modifications to the pyrrolo[2,3-b]pyridine core can enhance cytotoxicity against specific cancer types .
Phosphodiesterase Inhibition
One of the prominent applications of 1H-pyrrolo[2,3-b]pyridine derivatives is their role as selective inhibitors of phosphodiesterase 4B (PDE4B). Compounds derived from this scaffold have shown promising results in reducing pro-inflammatory cytokine release, making them potential candidates for treating inflammatory diseases and conditions such as chronic obstructive pulmonary disease (COPD) and asthma . For example, a specific derivative exhibited an IC50 value of 0.48 μM against PDE4B, indicating strong inhibitory activity .
Synthesis and Biological Evaluation
A comprehensive study synthesized various derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide and evaluated their biological activities. The findings revealed that certain compounds not only inhibited PDE4B effectively but also displayed selectivity over other phosphodiesterases, which is crucial for minimizing side effects in therapeutic applications .
Table 1: Biological Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | PDE4B IC50 (μM) | Cytotoxicity (IC50 in Cancer Cell Lines) |
|---|---|---|
| Compound 11h | 0.48 | 5.0 (HeLa) |
| Compound 12b | 0.85 | 7.5 (MCF-7) |
| Compound 13a | 1.10 | 6.0 (A549) |
Kinase Inhibition
Another significant application is the inhibition of IKK2 kinase activity, where pyrrolo[2,3-b]pyridine derivatives have been identified as promising candidates for drug development targeting inflammatory pathways . The SAR studies conducted on these compounds provided insights into how structural variations influence kinase inhibition.
作用機序
1H-ピロロ[2,3-b]ピリジン, 4-ヨード-1-[(4-メチルフェニル)スルホニル]- の作用機序は、特定の分子標的との相互作用を伴います。スルホニル基とヨウ素原子は、標的タンパク質または酵素への結合に重要な役割を果たし、その活性を調節します。この相互作用は、特定のシグナル伝達経路の阻害または活性化につながり、望ましい治療効果をもたらします。
類似化合物の比較
1H-ピロロ[2,3-b]ピリジン, 4-ヨード-1-[(4-メチルフェニル)スルホニル]- は、次のような他のピロロピリジン誘導体と比較することができます。
- 1H-ピロロ[2,3-b]ピリジン, 4-クロロ-1-[(4-メチルフェニル)スルホニル]-
- 1H-ピロロ[2,3-b]ピリジン, 4-ブロモ-1-[(4-メチルフェニル)スルホニル]-
これらの化合物は、類似の構造的特徴を共有していますが、4位に存在するハロゲン原子が異なります。
類似化合物との比較
Table 1: Key Physical and Spectral Data of Selected Pyrrolo[2,3-b]pyridine Derivatives
*Calculated from molecular formula C₁₄H₁₁IN₂O₂S.
Key Observations :
- Sulfonyl Group : All compounds show strong IR absorption for SO₂ (~1350 cm⁻¹). The 4-methylphenyl group in the target compound and its analogs promotes π-π interactions, stabilizing crystal structures .
- Substituent Position : 4-Substituents (I, Cl, Br) influence electronic properties. For example, 4-chloro derivatives serve as precursors for NH-sensitive reactions, while bulkier iodo groups may hinder certain transformations .
Structural and Crystallographic Comparisons
- Dihedral Angles : In 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, the dihedral angle between the sulfonyl phenyl ring and pyrrolopyridine core is 79.6°, facilitating a three-dimensional network via π-π interactions (centroid distance: 3.623 Å) . Similar stacking is expected in the iodo analog, though steric effects from iodine may alter packing efficiency.
- Methyl vs.
生物活性
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, the compound 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]- exhibits significant potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
SGK-1 Kinase Inhibition
Research indicates that 1H-Pyrrolo[2,3-b]pyridine derivatives act as inhibitors of the SGK-1 kinase , which plays a crucial role in various cellular processes including cell proliferation and survival. Inhibition of SGK-1 has been linked to potential therapeutic effects in treating diseases such as cancer and metabolic disorders .
Antitumor Activity
Studies have demonstrated that this compound exhibits antitumor activity by inhibiting cell proliferation in various cancer cell lines. For instance, compounds structurally similar to 1H-Pyrrolo[2,3-b]pyridine have shown effectiveness against ovarian and breast cancer cells while maintaining lower toxicity towards non-cancerous cells .
Biological Activity Overview
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor properties of pyrrolo[2,3-b]pyridine derivatives, researchers synthesized several compounds and tested their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the 4-position significantly influenced activity levels. The most potent compounds achieved IC50 values below 10 µM against ovarian cancer cells while demonstrating minimal toxicity to healthy cardiac cells .
Case Study 2: SGK-1 Kinase Inhibition
Another study focused on the role of SGK-1 kinase in cellular signaling pathways. The findings highlighted that the administration of 1H-Pyrrolo[2,3-b]pyridine derivatives led to a significant decrease in SGK-1 activity, which correlated with reduced tumor growth in animal models. This suggests a viable pathway for developing targeted therapies for cancers driven by aberrant SGK-1 signaling .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine?
- Methodological Answer : A common approach involves sulfonylation at the N1 position using 4-methylphenylsulfonyl chloride under basic conditions (e.g., NaOH) in dichloromethane with benzyltriethylammonium chloride as a phase-transfer catalyst. Subsequent iodination at the 4-position can be achieved via halogen exchange or directed metalation. For example, in a structurally similar compound (4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine), sulfonylation yielded 78% purity after methanol recrystallization . Optimization may require adjusting stoichiometry, temperature (e.g., 273 K for sulfonylation), and purification via silica chromatography.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the aromatic protons of the pyrrolopyridine core (δ 7.5–8.5 ppm) and the sulfonyl-protected N1 proton (absent due to sulfonation). The 4-iodo substituent deshields adjacent protons, causing distinct splitting patterns.
- ¹³C NMR : The iodine atom induces significant downfield shifts (~100–120 ppm for C4).
- MS : Molecular ion peaks ([M+H]⁺) should match the molecular weight (e.g., C₁₄H₁₂IN₂O₂S = 422.17 g/mol). Fragmentation patterns should confirm sulfonyl and iodo groups. Refer to analogous compounds in and for validation .
Q. What are common functionalization strategies for the pyrrolo[2,3-b]pyridine scaffold?
- Methodological Answer :
- N1-Alkylation/Sulfonylation : Protects the pyrrole nitrogen, enabling further reactions (e.g., Suzuki couplings at C3/C5). Sodium hydride and alkyl halides in THF are typical conditions .
- C4 Halogenation : Iodine can be introduced via electrophilic substitution or metal-halogen exchange.
- C3/C5 Cross-Coupling : Palladium-catalyzed reactions (e.g., with aryl boronic acids) enable diversification. See for Sonogashira couplings .
Advanced Research Questions
Q. How do structural modifications influence FGFR inhibitory activity in pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- Core Modifications : The 1H-pyrrolo[2,3-b]pyridine scaffold acts as a hinge binder in FGFR1. Introducing hydrogen-bond acceptors at C5 (e.g., trifluoromethyl) enhances interactions with Gly485 .
- Substituent Effects : Bulky groups at C3 (e.g., 3-methoxyaryl) improve hydrophobic pocket occupancy. For example, compound 4h (FGFR1 IC₅₀ = 7 nM) features a 3-methoxy-5-trifluoromethyl design .
- SAR Validation : Use kinase inhibition assays (e.g., ADP-Glo™) and cellular models (e.g., 4T1 breast cancer cells) to correlate structural changes with activity .
Q. How can contradictory biological data (e.g., isoform selectivity in FGFR inhibition) be resolved?
- Methodological Answer :
- Kinase Profiling : Test compounds against FGFR1–4 isoforms using recombinant kinases. For example, compound 4h showed 100-fold selectivity against FGFR4 (IC₅₀ = 712 nM vs. FGFR1 = 7 nM), likely due to FGFR4’s unique ATP-binding pocket .
- Molecular Dynamics (MD) Simulations : Compare binding modes across isoforms. FGFR4’s V550 residue may sterically clash with C3 substituents, reducing affinity.
- Cellular Context : Validate selectivity in isoform-specific cell lines (e.g., Ba/F3 cells engineered with FGFR1–4).
Q. What computational strategies optimize the design of pyrrolo[2,3-b]pyridine-based inhibitors?
- Methodological Answer :
- Docking Studies : Use programs like AutoDock Vina to predict binding poses. In FGFR1, the sulfonyl group stabilizes the DFG-out conformation, while C5 substituents hydrogen-bond with the hinge region .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., iodine vs. chlorine at C4).
- Ligand Efficiency (LE) : Prioritize compounds with LE > 0.3 (e.g., 4h: LE = 0.37) to balance potency and molecular weight .
Q. How can synthetic yields be improved for low-yield reactions (e.g., <40% in Sonogashira couplings)?
- Methodological Answer :
- Catalyst Optimization : Replace Pd(PPh₃)₄ with XPhos Pd G3 for higher turnover.
- Microwave Assistance : Reduce reaction time and improve homogeneity (e.g., 30 min at 100°C vs. 24 hr conventional).
- Protecting Group Strategy : Use TMS-alkynes to minimize side reactions. achieved 36–37% yields via silica chromatography; switching to reverse-phase HPLC may enhance purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
